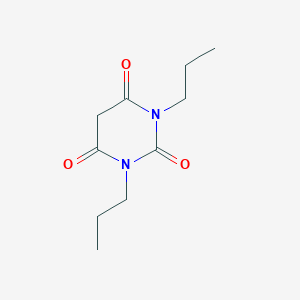
1,3-dipropylpyrimidine-2,4,6(1H,3H,5H)-trione
Cat. No. B8802347
Key on ui cas rn:
64319-68-2
M. Wt: 212.25 g/mol
InChI Key: RSEQDQIMVQFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04031218
Procedure details


Synthesis was carried out according to the procedure of Goldner, Ann. Chem., 691, 142 (1966) using 1,3-di-n-propylurea (777 g., 5.38 mole), malonic acid (660 g., 6.34 mole), glacial acetic acid (1050 ml.) and acetic anhydride (2160 ml.) to obtain 790 g. (69.2%) of product, melting point 77° - 80° C. NMR and IR spectra were consistent with the assigned structure.



[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[O:6])[CH2:2][CH3:3].[C:11]([OH:17])(=O)[CH2:12][C:13]([OH:15])=O.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH2:1]([N:4]1[C:11](=[O:17])[CH2:12][C:13](=[O:15])[N:7]([CH2:8][CH2:9][CH3:10])[C:5]1=[O:6])[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
777 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NC(=O)NCCC
|
Step Two
|
Name
|
|
|
Quantity
|
660 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
1050 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Synthesis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 790 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)N1C(=O)N(C(=O)CC1=O)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
